molecular formula C19H19ClN4O B2926930 1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899760-48-6

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2926930
CAS RN: 899760-48-6
M. Wt: 354.84
InChI Key: WAOKMMIZUWJBIK-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O and its molecular weight is 354.84. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

  • Triazole derivatives, including the one , have shown valuable pharmacological properties, particularly anti-convulsive activity. This suggests their potential use in the treatment of epilepsy and related conditions of tension and agitation (Shelton, 1981).

Antitumor Activity

  • Triazole derivatives have been noted for their antitumor activity. For instance, some triazole compounds exhibit curative activity against certain types of leukemia, suggesting a role as potential antitumor agents (Stevens et al., 1984).

Chemical Synthesis and Modifications

  • The chemical synthesis of triazole derivatives, including various modifications and substitutions, is an area of active research. This includes the exploration of different substituents and reaction conditions to produce novel compounds with potentially beneficial properties (Albert, 1970).

Antimicrobial Activities

  • Some triazole derivatives have been synthesized and screened for antimicrobial activities. Certain compounds in this category have demonstrated good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Molecular Interactions and Transformations

  • Studies on triazoles also include investigations into their molecular rearrangements and interactions. These studies contribute to a deeper understanding of the chemical behavior of these compounds, which can be crucial for their application in medicinal chemistry (L'abbé et al., 1990).

Synthesis and Structure-Activity Relationships

  • The synthesis and structural analysis of triazole derivatives are crucial for understanding their biological activity. Research in this area focuses on developing new synthetic routes and studying the structure-activity relationships of these compounds (Ji et al., 2018).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-11-5-8-17(13(3)9-11)21-19(25)18-14(4)24(23-22-18)15-7-6-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKMMIZUWJBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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